molecular formula C22H26FN5O2S B3020130 N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide CAS No. 1216465-73-4

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide

Cat. No.: B3020130
CAS No.: 1216465-73-4
M. Wt: 443.54
InChI Key: NHLWIJWOCBAVIQ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a complex organic compound with a molecular formula of C22H26FN5O2S This compound is notable for its unique structure, which includes a quinoxaline core, a piperazine ring, and a fluorophenyl group

Preparation Methods

The synthesis of N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of equilibrative nucleoside transporters, affecting the transport of nucleosides across cell membranes . This inhibition can disrupt nucleotide synthesis and adenosine regulation, leading to various biological effects. Additionally, its antifungal activity is attributed to its ability to damage fungal cell membranes, altering their permeability and affecting mycelial growth .

Comparison with Similar Compounds

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N,N-diethyl-2-[4-(2-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O2S/c1-3-28(4-2)31(29,30)17-9-10-19-20(15-17)24-16-22(25-19)27-13-11-26(12-14-27)21-8-6-5-7-18(21)23/h5-10,15-16H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLWIJWOCBAVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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